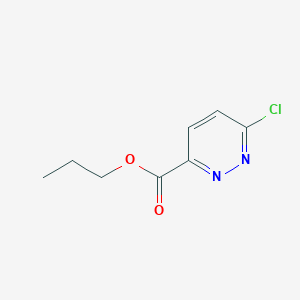
Propyl 6-chloropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of propyl 6-chloropyridazine-3-carboxylate typically involves a multi-step process starting from ethyl levulinate . The synthetic route includes the following steps:
Cyclization: Ethyl levulinate undergoes cyclization to form an intermediate compound.
Bromination: The intermediate is then brominated.
Elimination: The brominated compound undergoes elimination to form another intermediate.
Oxidation: This intermediate is oxidized using potassium dichromate.
Esterification: The oxidized compound is esterified.
Chlorination: Finally, the esterified compound is chlorinated using phosphorus oxychloride (POCl₃) to yield this compound.
This method is noted for its simplicity, cost-effectiveness, and high yield, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Propyl 6-chloropyridazine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Esterification and Hydrolysis: The ester group in the compound can participate in esterification and hydrolysis reactions.
Common reagents used in these reactions include bromine, potassium dichromate, and phosphorus oxychloride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Propyl 6-chloropyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Agrochemicals: The compound is used in the development of pesticides, herbicides, and fungicides.
Material Science: It is also explored for its potential use in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of propyl 6-chloropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to inhibit certain enzymes and receptors, although detailed studies on its exact molecular targets are limited . The pyridazine ring in the compound is known to interact with various biological targets, contributing to its pharmacological activities .
Comparaison Avec Des Composés Similaires
Propyl 6-chloropyridazine-3-carboxylate can be compared with other similar compounds such as methyl 6-chloropyridazine-3-carboxylate and ethyl 6-chloropyridazine-3-carboxylate . These compounds share similar chemical structures but differ in their ester groups, which can influence their reactivity and applications . The unique properties of this compound, such as its specific ester group, make it particularly useful in certain synthetic and research applications .
Propriétés
Formule moléculaire |
C8H9ClN2O2 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
propyl 6-chloropyridazine-3-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-5-13-8(12)6-3-4-7(9)11-10-6/h3-4H,2,5H2,1H3 |
Clé InChI |
TYWAMYLZKSDDKD-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=NN=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


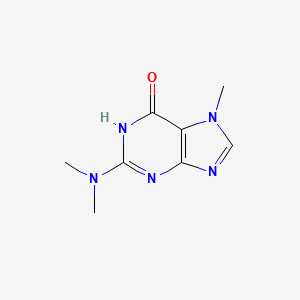


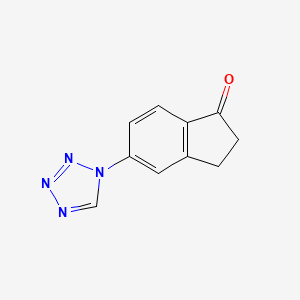
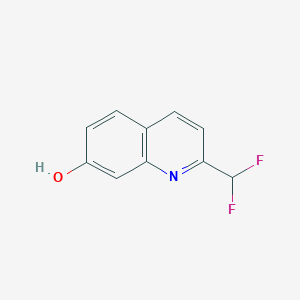
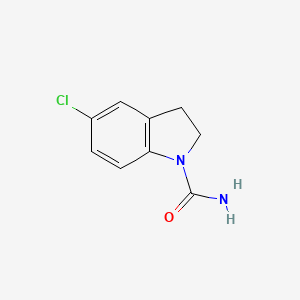


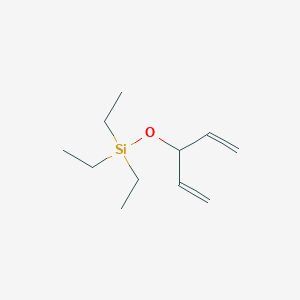

![2,4-Dimethylindeno[2,1-B]pyran](/img/structure/B15070092.png)
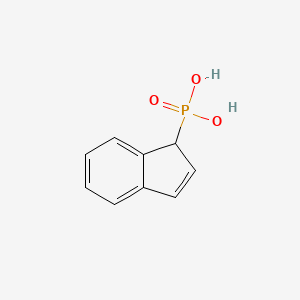
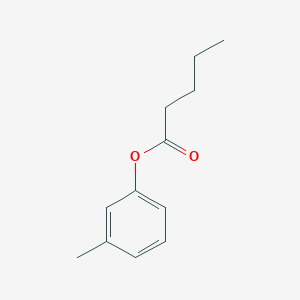
![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B15070107.png)
